Cas no 2248308-90-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-5-oxo-2-(thiophen-2-yl)pyrrolidine-3-carboxylate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-5-oxo-2-(thiophen-2-yl)pyrrolidine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-5-oxo-2-(thiophen-2-yl)pyrrolidine-3-carboxylate
- 2248308-90-7
- EN300-6519728
-
- インチ: 1S/C18H14N2O5S/c1-19-14(21)9-12(15(19)13-7-4-8-26-13)18(24)25-20-16(22)10-5-2-3-6-11(10)17(20)23/h2-8,12,15H,9H2,1H3
- InChIKey: ZUTCMZIMCLKXRN-UHFFFAOYSA-N
- ほほえんだ: S1C=CC=C1C1C(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)CC(N1C)=O
計算された属性
- せいみつぶんしりょう: 370.06234272g/mol
- どういたいしつりょう: 370.06234272g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 630
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 112Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-5-oxo-2-(thiophen-2-yl)pyrrolidine-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6519728-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-5-oxo-2-(thiophen-2-yl)pyrrolidine-3-carboxylate |
2248308-90-7 | 95.0% | 5.0g |
$2235.0 | 2025-03-14 | |
Enamine | EN300-6519728-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-5-oxo-2-(thiophen-2-yl)pyrrolidine-3-carboxylate |
2248308-90-7 | 95.0% | 2.5g |
$1509.0 | 2025-03-14 | |
Enamine | EN300-6519728-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-5-oxo-2-(thiophen-2-yl)pyrrolidine-3-carboxylate |
2248308-90-7 | 95.0% | 1.0g |
$770.0 | 2025-03-14 | |
Enamine | EN300-6519728-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-5-oxo-2-(thiophen-2-yl)pyrrolidine-3-carboxylate |
2248308-90-7 | 95.0% | 10.0g |
$3315.0 | 2025-03-14 | |
Enamine | EN300-6519728-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-5-oxo-2-(thiophen-2-yl)pyrrolidine-3-carboxylate |
2248308-90-7 | 95.0% | 0.25g |
$708.0 | 2025-03-14 | |
Enamine | EN300-6519728-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-5-oxo-2-(thiophen-2-yl)pyrrolidine-3-carboxylate |
2248308-90-7 | 95.0% | 0.1g |
$678.0 | 2025-03-14 | |
Enamine | EN300-6519728-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-5-oxo-2-(thiophen-2-yl)pyrrolidine-3-carboxylate |
2248308-90-7 | 95.0% | 0.05g |
$647.0 | 2025-03-14 | |
Enamine | EN300-6519728-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-5-oxo-2-(thiophen-2-yl)pyrrolidine-3-carboxylate |
2248308-90-7 | 95.0% | 0.5g |
$739.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-5-oxo-2-(thiophen-2-yl)pyrrolidine-3-carboxylate 関連文献
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
2. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Shuang Liu Dalton Trans., 2017,46, 14509-14518
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-5-oxo-2-(thiophen-2-yl)pyrrolidine-3-carboxylateに関する追加情報
Comprehensive Analysis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-5-oxo-2-(thiophen-2-yl)pyrrolidine-3-carboxylate (CAS No. 2248308-90-7)
The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-5-oxo-2-(thiophen-2-yl)pyrrolidine-3-carboxylate (CAS No. 2248308-90-7) is a highly specialized organic molecule with a unique structural framework. Its chemical name reflects the presence of multiple functional groups, including a 1,3-dioxo-isoindole moiety and a pyrrolidine carboxylate derivative. This combination makes it a subject of interest in pharmaceutical research, particularly in the development of novel bioactive compounds. Researchers are increasingly exploring its potential applications in drug discovery, given its structural complexity and potential interactions with biological targets.
In recent years, the demand for heterocyclic compounds like 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-5-oxo-2-(thiophen-2-yl)pyrrolidine-3-carboxylate has surged due to their versatility in medicinal chemistry. The thiophene ring in its structure is particularly noteworthy, as thiophene derivatives are known for their role in enhancing pharmacokinetic properties. This aligns with the growing trend of optimizing drug candidates for improved bioavailability and target specificity. The compound's CAS No. 2248308-90-7 serves as a critical identifier for researchers and regulatory bodies, ensuring precise communication in scientific literature and databases.
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-5-oxo-2-(thiophen-2-yl)pyrrolidine-3-carboxylate involves multi-step organic reactions, often requiring advanced techniques such as microwave-assisted synthesis or catalyzed cross-coupling. These methods are favored for their efficiency and reduced environmental impact, addressing the increasing focus on green chemistry in the pharmaceutical industry. The compound's isoindole core also contributes to its stability, making it a viable candidate for further derivatization and optimization.
From a therapeutic perspective, the pyrrolidine carboxylate segment of this molecule is reminiscent of scaffolds found in protease inhibitors and enzyme modulators. This has sparked interest in its potential applications for neurodegenerative diseases and metabolic disorders, areas where current treatments often face limitations. The integration of AI-driven drug design tools has further accelerated the exploration of such compounds, enabling researchers to predict binding affinities and optimize molecular interactions with unprecedented accuracy.
In addition to its pharmaceutical relevance, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-5-oxo-2-(thiophen-2-yl)pyrrolidine-3-carboxylate is also studied for its physicochemical properties. Its solubility, melting point, and stability under various conditions are critical parameters for formulation scientists. These properties are often compared to those of similar N-heterocyclic compounds, providing insights into structure-activity relationships. The compound's CAS No. 2248308-90-7 is frequently referenced in patent applications, highlighting its commercial potential in niche markets.
As the scientific community continues to explore small-molecule therapeutics, compounds like 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-5-oxo-2-(thiophen-2-yl)pyrrolidine-3-carboxylate represent a bridge between traditional medicinal chemistry and modern drug discovery paradigms. Their ability to interact with multiple biological targets while maintaining synthetic accessibility makes them invaluable tools for addressing unmet medical needs. Future research will likely focus on expanding their applications, particularly in personalized medicine and targeted therapies.
2248308-90-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-5-oxo-2-(thiophen-2-yl)pyrrolidine-3-carboxylate) 関連製品
- 1217704-63-6(N-Acetyl-d3 Adamantamine)
- 898415-48-0(N'-(2-cyanophenyl)-N-{2-1-(4-methoxybenzenesulfonyl)piperidin-2-ylethyl}ethanediamide)
- 736957-46-3(N-methyl-2-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanylacetamide)
- 2154769-39-6((1S)-1-(2-chloro-3,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol)
- 2228687-41-8(2-(3-amino-2,2-difluoropropyl)-4-fluoro-N,N-dimethylaniline)
- 145340-57-4(3-amino-4-cyclohexyl-butanoic acid)
- 1261468-29-4(2-(Chloromethyl)-5-hydroxynaphthalene)
- 5493-45-8(diglycidyl 1,2-cyclohexanedicarboxylate)
- 2413884-95-2({2-azabicyclo2.2.1heptan-1-yl}methanol hydrochloride)
- 1823653-50-4(Butanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxy-, phenylmethyl ester)




